molecular formula C19H30N6O7 B12425390 (1S,2S,3R,4S,5S)-5-[6-(4-azido-2-nitroanilino)hexylamino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol

(1S,2S,3R,4S,5S)-5-[6-(4-azido-2-nitroanilino)hexylamino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol

Cat. No.: B12425390
M. Wt: 454.5 g/mol
InChI Key: LQGVNQLERZVIBK-UJCHZGTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1S,2S,3R,4S,5S)-5-[6-(4-azido-2-nitroanilino)hexylamino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol is a complex organic molecule with potential applications in various scientific fields. Its structure includes a cyclohexane ring with multiple hydroxyl groups and a substituted aniline moiety, making it a versatile compound for chemical reactions and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,3R,4S,5S)-5-[6-(4-azido-2-nitroanilino)hexylamino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol typically involves multiple steps:

    Formation of the cyclohexane ring: Starting from a suitable precursor, the cyclohexane ring is constructed through a series of cyclization reactions.

    Introduction of hydroxyl groups: Hydroxyl groups are introduced via oxidation reactions, ensuring the correct stereochemistry.

    Attachment of the hexylamino chain: The hexylamino chain is attached through nucleophilic substitution reactions.

    Substitution with the aniline moiety: The aniline moiety is introduced via electrophilic aromatic substitution, followed by nitration and azidation to obtain the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.

    Reduction: The nitro group in the aniline moiety can be reduced to an amine.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology

In biological research, the compound’s azido group can be used for bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules in living systems.

Medicine

Industry

In industrial applications, the compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Azido group: Participates in click chemistry reactions, allowing for the formation of stable triazole linkages.

    Nitro group: Can be reduced to an amine, which may interact with biological targets such as enzymes or receptors.

    Hydroxyl groups: Can form hydrogen bonds, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S,3R,4S,5S)-5-[6-(4-aminophenyl)hexylamino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol: Similar structure but lacks the azido and nitro groups.

    (1S,2S,3R,4S,5S)-5-[6-(4-nitrophenyl)hexylamino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol: Contains a nitro group but lacks the azido group.

Uniqueness

The presence of both azido and nitro groups in (1S,2S,3R,4S,5S)-5-[6-(4-azido-2-nitroanilino)hexylamino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol makes it unique, providing multiple reactive sites for chemical modifications and applications in various fields.

Properties

Molecular Formula

C19H30N6O7

Molecular Weight

454.5 g/mol

IUPAC Name

(1S,2S,3R,4S,5S)-5-[6-(4-azido-2-nitroanilino)hexylamino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol

InChI

InChI=1S/C19H30N6O7/c20-24-23-12-5-6-13(15(9-12)25(31)32)21-7-3-1-2-4-8-22-14-10-19(30,11-26)18(29)17(28)16(14)27/h5-6,9,14,16-18,21-22,26-30H,1-4,7-8,10-11H2/t14-,16-,17+,18-,19-/m0/s1

InChI Key

LQGVNQLERZVIBK-UJCHZGTJSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)O)NCCCCCCNC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-]

Canonical SMILES

C1C(C(C(C(C1(CO)O)O)O)O)NCCCCCCNC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.